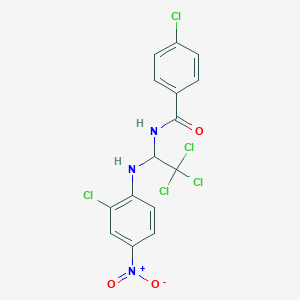![molecular formula C14H13F3N4O2S B377264 ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate](/img/structure/B377264.png)
ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate typically involves the condensation of an appropriate hydrazine derivative with an ethyl ester of a thiazole carboxylic acid. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction parameters and purification techniques is crucial to achieve high yields and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biology: It is used in biochemical assays and studies to understand its interactions with biological molecules.
Agriculture: The compound may have applications as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
- Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]propanoate
- Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoate
Uniqueness
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a thiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13F3N4O2S |
|---|---|
Molecular Weight |
358.34g/mol |
IUPAC Name |
ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C14H13F3N4O2S/c1-2-23-12(22)11(10-7-24-13(18)19-10)21-20-9-5-3-4-8(6-9)14(15,16)17/h3-7,20H,2H2,1H3,(H2,18,19)/b21-11- |
InChI Key |
KLPOWIWYUYVXQW-NHDPSOOVSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C2=CSC(=N2)N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/C2=CSC(=N2)N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-N-(4-{[(4-hexylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B377182.png)
![(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B377183.png)

![5-Ethoxy-2-{[(4-phenyl-8-quinolinyl)imino]methyl}phenol](/img/structure/B377190.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B377192.png)

![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)

![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)

